molecular formula C11H11Cl3N2O B1421121 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride CAS No. 1185121-16-7

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride

Cat. No.: B1421121
CAS No.: 1185121-16-7
M. Wt: 293.6 g/mol
InChI Key: XMPXTHJQACBZIK-UHFFFAOYSA-N
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Description

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride: is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a chloro group, a pyridin-3-yloxy moiety, and a phenylamine structure, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with receptor tyrosine kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving receptor tyrosine kinases. This compound can modulate gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . For example, in certain cancer cell lines, it has been reported to inhibit cell growth by interfering with specific signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in gene expression by altering transcription factor activity. Additionally, it can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of cell growth or altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Toxic or adverse effects at high doses include liver and kidney damage, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s metabolism can result in the formation of active or inactive metabolites, influencing its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyridin-3-yloxy)-phenylamine dihydrochloride typically involves the following steps:

    Nucleophilic Substitution Reaction: The initial step involves the nucleophilic substitution of 5-chloro-2-nitrophenol with 3-hydroxypyridine to form 5-chloro-2-(pyridin-3-yloxy)nitrobenzene.

    Reduction Reaction: The nitro group in 5-chloro-2-(pyridin-3-yloxy)nitrobenzene is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in 5-chloro-2-(pyridin-3-yloxy)phenylamine.

    Formation of Dihydrochloride Salt: Finally, the free base 5-chloro-2-(pyridin-3-yloxy)phenylamine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, including controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted phenylamine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine:

Industry:

    Material Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 5-Chloro-2-(pyridin-2-yloxy)-phenylamine dihydrochloride
  • 5-Chloro-2-(pyridin-4-yloxy)-phenylamine dihydrochloride
  • 5-Bromo-2-(pyridin-3-yloxy)-phenylamine dihydrochloride

Comparison:

  • Structural Differences: The position of the pyridinyl group (2, 3, or 4) or the halogen (chloro or bromo) can influence the compound’s reactivity and binding affinity.
  • Reactivity: The presence of different substituents can alter the compound’s reactivity in chemical reactions.
  • Biological Activity: Variations in structure can lead to differences in biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

5-chloro-2-pyridin-3-yloxyaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O.2ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;;/h1-7H,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPXTHJQACBZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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